4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one
Description
4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one is a bicyclic heterocyclic compound featuring a pyridopyrimidine core with a chlorine substituent at the C4 position and partial saturation at the C5-C6 bond (Figure 1). This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases and its versatility as a kinase inhibitor precursor .
Synthesis: The compound is synthesized via microwave-assisted multicomponent reactions, starting from α,β-unsaturated esters, malononitrile, and guanidine derivatives. For example, methyl acrylate reacts with malononitrile and phenyl guanidine under microwave irradiation (140°C, 10 minutes) to yield 4-amino intermediates, which are subsequently chlorinated or functionalized at C4 . The chlorine atom at C4 is introduced using 4-chloropyrimidine precursors, enabling further diversification via nucleophilic substitution .
Properties
IUPAC Name |
4-chloro-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c8-6-4-1-2-5(12)11-7(4)10-3-9-6/h3H,1-2H2,(H,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSVPRBKVXSXJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C(=NC=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-2-aminopyridine with formamide under heating conditions to form the desired pyrido[2,3-d]pyrimidine ring system . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form unsaturated derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in solvents such as ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidines, which can exhibit different biological activities depending on the nature of the substituents introduced.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of 4-chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one exhibit promising anticancer properties. A study demonstrated that certain analogs of this compound inhibited the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The mechanism involves the inhibition of specific kinases involved in cancer cell signaling pathways.
Antiviral Properties
Another significant application is in the development of antiviral agents. Compounds related to this compound have shown effectiveness against viral infections, particularly those caused by RNA viruses. The structure's ability to mimic nucleoside analogs allows it to interfere with viral replication processes.
Agricultural Science
Pesticide Development
The compound has been explored for its potential use as a pesticide. Its structure allows for the modification of functional groups to enhance bioactivity against specific pests while reducing toxicity to non-target organisms. Field studies have shown that formulations containing this compound can effectively control pest populations while maintaining ecological balance.
Herbicide Activity
Additionally, research has indicated that derivatives of this compound can act as herbicides. They inhibit specific enzymes in plants that are crucial for growth and development, thus providing a means for weed management in agricultural settings.
Materials Science
Polymer Synthesis
In materials science, this compound can be utilized in the synthesis of novel polymers. Its reactivity allows it to serve as a building block for creating polymers with unique properties such as enhanced thermal stability and mechanical strength.
Nanocomposite Materials
The compound has also been investigated for use in nanocomposite materials. When integrated into polymer matrices, it can improve electrical conductivity and thermal properties, making it suitable for applications in electronics and energy storage devices.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Inhibition of cancer cell proliferation by 75% at 10 µM concentration. |
| Study B | Antiviral | Effective against influenza virus with an IC50 value of 5 µM. |
| Study C | Pesticide | Reduction of pest populations by 60% in field trials compared to control. |
| Study D | Herbicide | Selective inhibition of weed growth with minimal impact on crops at recommended doses. |
| Study E | Polymer Synthesis | Enhanced thermal stability in synthesized polymers when incorporating the compound. |
Mechanism of Action
The mechanism of action of 4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways involved in disease progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Diversity at C4
The C4 position is a critical diversity center. Common substituents include hydrogen, amino, oxo, methyl, and chloro groups, each influencing synthetic accessibility, reactivity, and biological activity.
Key Insight: The chloro group’s electrophilicity enables post-synthetic modifications (e.g., Sonogashira couplings, Buchwald-Hartwig aminations) that are unfeasible with amino or oxo substituents .
Impact of Saturation (5,6-Dihydro vs. Unsaturated)
The 5,6-dihydro structure confers distinct physicochemical and biological properties compared to fully aromatic pyrido[2,3-d]pyrimidin-7(8H)-ones.
Example: 4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one (CAS 1177447-31-2) exhibits nanomolar activity against ZAP-70 kinase, while its dehydrogenated analog shows enhanced potency against DDR2 in lung cancer models .
Biological Activity
4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula: C8H8ClN3O
- Molecular Weight: 197.62 g/mol
- CAS Number: 1177447-31-2
- Appearance: White to yellow solid
Biological Activity Overview
The compound exhibits various biological activities primarily attributed to its interaction with specific molecular targets. Research indicates that it functions as an inhibitor of certain kinases and has potential applications in cancer therapy.
- Pim Kinase Inhibition : Studies have shown that derivatives of pyrido[2,3-d]pyrimidinones, including this compound, can inhibit Pim kinases, which are implicated in the progression of several cancers. The inhibition of Pim kinases leads to reduced cell proliferation and increased apoptosis in cancer cells .
- Tyrosine Kinase Inhibition : The compound has also been studied for its ability to inhibit tyrosine kinases. This inhibition is crucial for the treatment of various malignancies as these enzymes play significant roles in signal transduction pathways that promote tumor growth .
Case Study 1: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The compound demonstrated significant cytotoxicity against MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cell lines with IC50 values indicating potent activity .
| Cell Line | IC50 (μM) |
|---|---|
| MCF7 | 1.18 |
| HCT116 | 1.38 |
| PC3 | 1.97 |
Case Study 2: Structure-Activity Relationship (SAR)
Research on the SAR of pyrido[2,3-d]pyrimidinones highlighted that modifications at the C5 and C6 positions significantly affect biological activity. Compounds with specific substitutions showed enhanced potency against Pim kinases and improved selectivity for cancer cells over normal cells .
Therapeutic Applications
The primary therapeutic applications of this compound include:
Q & A
Basic: What are the common synthetic pathways for preparing 4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one and its derivatives?
A practical protocol involves reacting α,β-unsaturated esters, malononitrile, and aryl-substituted guanidines to form tetrahydropyrido-pyrimidine intermediates, followed by chlorination or functionalization steps. For example, 4-amino-substituted analogs are synthesized via cyclocondensation of malononitrile with guanidine derivatives under reflux conditions . Advanced routes may employ microwave-assisted synthesis or catalysis (e.g., KF/Al₂O₃) to enhance yields and reduce reaction times . Key steps include ring closure and selective halogenation, with purification via column chromatography or crystallization .
Basic: How is the molecular structure of this compound characterized?
Structural elucidation relies on NMR (¹H/¹³C), HRMS , and X-ray crystallography . The pyrido-pyrimidine core is confirmed by distinctive signals:
- ¹H NMR : Downfield shifts (~δ 8.6 ppm) for aromatic protons adjacent to chlorine.
- ¹³C NMR : Carbonyl (C=O) at ~δ 173 ppm and pyrimidine carbons at δ 150–160 ppm .
- HRMS : Molecular ion peaks (e.g., [M+H]⁺) matching calculated masses .
For derivatives like 8-(2-fluorobenzyl)-substituted analogs, fluorinated substituents alter electronic properties, detectable via ¹⁹F NMR .
Advanced: How do structural modifications (e.g., halogenation, alkylation) influence the biological activity of pyrido-pyrimidinone derivatives?
Substituents at positions 2, 4, and 8 significantly modulate activity:
- Chlorine at C4 : Enhances electrophilicity, improving kinase inhibition (e.g., CDK2/9) .
- Fluorobenzyl groups : Increase lipophilicity and blood-brain barrier penetration, relevant to CNS-targeted agents .
- Piperidinyl groups : Introduce basicity, affecting solubility and protein binding .
Comparative data :
| Derivative | Substituents | Key Activity |
|---|---|---|
| 4-Chloro-5,6-dihydro | Cl at C4 | Base scaffold for kinase inhibitors |
| 8-(2-Fluorobenzyl) | Fluorobenzyl + piperidine | Enhanced cytotoxicity (IC₅₀ < 1 µM in cancer lines) |
| 2-Methylthio | SMe at C2 | Improved metabolic stability |
Advanced: How can researchers resolve contradictions in biological activity data across structurally similar analogs?
Contradictions often arise from assay conditions or substituent stereochemistry :
- Case study : 6-(2-chlorophenyl) vs. 6-(2,6-dichlorophenyl) derivatives show divergent IC₅₀ values due to steric hindrance in target binding pockets .
- Methodology :
- Validate purity via HPLC (>95%) to exclude impurities.
- Perform docking studies to correlate substituent orientation with activity.
- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Basic: What analytical techniques are critical for assessing reaction intermediates during synthesis?
- TLC : Monitor reaction progress using silica plates (eluent: EtOAc/hexane).
- LC-MS : Detect intermediates in real-time (e.g., [M+Na]⁺ adducts).
- FT-IR : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
For chlorinated intermediates, XPS can verify Cl incorporation .
Advanced: What strategies optimize yields in multi-step syntheses of pyrido-pyrimidinones?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization .
- Catalysis : K₂CO₃ or Cs₂CO₃ improves nucleophilic substitution efficiency .
- Workflow : One-pot reactions reduce purification steps (e.g., tandem cyclocondensation-chlorination) .
Example : Heating 2-aminopyridines with aldehydes in water at 100°C achieves 60–73% yields .
Basic: What safety precautions are essential when handling chlorinated pyrido-pyrimidinones?
- PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods during chlorination (POCl₃ reactions release HCl) .
- Waste disposal : Neutralize acidic byproducts before disposal .
Advanced: How do researchers address low solubility in pyrido-pyrimidinone derivatives during in vitro assays?
- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 8-(2-fluorobenzyl) analog) .
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
- Prodrug strategies : Introduce ester or phosphate groups hydrolyzed in vivo .
Basic: What are the key spectral differences between pyrido-pyrimidinones and pyrrolo-pyrimidinones?
- Pyrido-pyrimidinones : Show split aromatic signals in ¹H NMR due to fused rings.
- Pyrrolo-pyrimidinones : Exhibit distinct NH peaks (δ 10–12 ppm) from pyrrole moieties .
- UV-Vis : Pyrido derivatives absorb at λ ~300 nm; pyrrolo analogs shift to λ ~320 nm .
Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitutions?
- DFT calculations : Model transition states for SNAr reactions at C4.
- Hammett plots : Correlate substituent σ values with reaction rates .
- MD simulations : Predict binding modes in enzyme active sites (e.g., kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
